Product packaging for Dibenz(a,h)anthracene-d14(Cat. No.:CAS No. 13250-98-1)

Dibenz(a,h)anthracene-d14

Cat. No.: B589107
CAS No.: 13250-98-1
M. Wt: 292.4 g/mol
InChI Key: LHRCREOYAASXPZ-WZAAGXFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenz[a,h]anthracene-d14 is a perdeuterated isotopologue of the polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene, with a molecular formula of C 22 H 2 D 12 or C 22 D 14 and a molecular weight of 290.42 g/mol . This stable, isotopically labeled compound is primarily valued in analytical chemistry as an internal standard for the precise and accurate quantification of its non-deuterated counterpart and other PAHs. Its application is critical in gas chromatography-mass spectrometry (GC-MS) methods, where it is used to correct for losses during sample preparation and to account for instrumental variability, thereby ensuring data reliability . The primary research applications of Dibenz[a,h]anthracene-d14 are in environmental monitoring and material safety testing. It is extensively used in the analysis of complex matrices such as air , municipal solid wastes, and bio-based plastics like polyhydroxyalkanoates (PHAs) to determine trace-level contamination of carcinogenic PAHs . The use of this deuterated standard allows researchers to meet stringent regulatory guidelines, such as those set by REACH, which restrict the presence of dibenz[a,h]anthracene and other specific PAHs in consumer goods and toys . This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14 B589107 Dibenz(a,h)anthracene-d14 CAS No. 13250-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCREOYAASXPZ-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312574
Record name Dibenz[a,h]anthracene-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-98-1
Record name Dibenz[a,h]anthracene-d14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz[a,h]anthracene-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies Utilizing Dibenz A,h Anthracene D14

Strategic Integration of Dibenz[a,h]anthracene-d14 as an Internal Standard in Quantitative Analysis

The primary application of Dibenz[a,h]anthracene-d14 in analytical chemistry is its use as an isotopically labeled internal standard, particularly in methods involving gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling provides a distinct mass difference from the native analyte, allowing for precise differentiation and quantification in complex mixtures. This approach, known as isotope dilution mass spectrometry (IDMS), involves spiking samples with a known concentration of the deuterated standard before extraction. This strategy effectively corrects for the loss of analyte during sample preparation and analysis, compensating for matrix effects and variations in instrument response. kemolab.hr

Sample Preparation and Extraction Protocols for Diverse Matrices

The accurate analysis of PAHs requires robust sample preparation and extraction protocols to isolate the analytes from complex sample matrices such as soil, sediment, edible oils, and biological tissues. kemolab.hrlcms.czlcms.cz Dibenz[a,h]anthracene-d14 is introduced into the sample at the beginning of this process to track and correct for procedural losses.

Solid-Phase Extraction (SPE) is a widely used cleanup technique that improves recovery rates and analytical specificity. Various SPE sorbents and methodologies have been developed to enhance the extraction of PAHs from different samples.

Molecularly Imprinted Polymers (MIPs): SPE cartridges based on MIPs have been used for the selective retention and cleanup of PAHs from extracts of plastic and rubber articles. europa.eu

Multi-sorbent Cleanup: For complex matrices like olive fruit, a dispersive-SPE (d-SPE) approach using multiple sorbents has proven effective. One optimized method utilized a double purification step with Z-Sep (for removing hydrophobic compounds) and Florisil (for removing polar compounds) in acetonitrile (B52724), achieving recoveries between 94% and 122%. mdpi.com

Combined Phase Cartridges: In the analysis of environmental water samples, coupling different solid phases, such as a hydrophilic styrene-divinylbenzene (SDVB) polymer (PLS3) and activated carbon (AC2), allows for the simultaneous extraction of a wide range of semi-volatile organic compounds, including PAHs. labrulez.com This method showed comparable or better recovery for polar compounds than traditional liquid-liquid extraction. labrulez.com For the analysis of edible oils, hyphenated cartridges combining Enhanced Matrix Removal—Lipid (EMR—Lipid) with a primary secondary amine (PSA) sorbent provided over 95% removal of oil co-extractives, resulting in a significantly cleaner sample for GC/MS/MS analysis. lcms.cz

A study on the analysis of micropollutants in dried tomato optimized a purification protocol using a double purification step with primary secondary amine and octadecyl silica (B1680970), followed by sulfuric acid oxidation. unito.it This led to recoveries between 60% and 120%. unito.it

Liquid-Liquid Extraction (LLE) remains a fundamental technique for sample preparation, though it often requires larger volumes of organic solvents compared to other methods. cedre.fr Optimization of solvent systems is crucial for achieving high extraction efficiency.

In the analysis of 14 PAH compounds in edible oils, an LLE method was developed using a 20:80 mixture of ethyl acetate (B1210297) and acetonitrile as the extraction solvent. lcms.cz The extracts were further cleaned using a combination of Captiva EMR—Lipid and Bond Elut Jr PSA cartridges before being back-extracted with isooctane (B107328) prior to GC/MS/MS analysis. lcms.cz For environmental water samples, LLE with dichloromethane (B109758) (DCM) is a common comparison method for newly developed SPE techniques. labrulez.com

Dispersive liquid-liquid microextraction (DLLME) offers a miniaturized version of LLE, reducing solvent consumption. mdpi.com Studies have optimized DLLME for PAH analysis in surface water by testing different combinations of extraction and dispersive solvents. A mixture of chloroform (B151607) and acetonitrile was found to be suitable for extracting PAHs with more than four fused aromatic rings, while a universal method using a binary mixture of acetone (B3395972) and acetonitrile as the dispersive agent yielded high recoveries (91-99%) for a broad range of PAHs. mdpi.com

Modern extraction techniques like Accelerated Solvent Extraction (ASE) and ultrasonic extraction offer faster and often more efficient alternatives to traditional methods like Soxhlet extraction. lcms.czthermofisher.com

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized fluid extraction, is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time. kemolab.hrlcms.czthermofisher.com It is an approved method by the U.S. Environmental Protection Agency (EPA Method 3545A) for extracting a wide range of organic compounds from solid matrices. lcms.czthermofisher.com

For the analysis of PAHs in soils and sediments, a one-step ASE method using dichloromethane as the solvent and incorporating in-cell cleanup with adsorbents like silica gel can negate the need for subsequent cleanup steps. kemolab.hrlcms.cz Typical ASE conditions for PAHs from soil include using a dichloromethane/acetone (1:1 v/v) mixture at 100 °C and 1500 psi. thermofisher.com

Ultrasonic Extraction: This technique uses high-frequency sound waves to facilitate the extraction of analytes from a sample matrix. It has been successfully applied to the analysis of PAHs in various samples, including air particles and plant leaves. mdpi.comfire-res.euvjs.ac.vn

A study comparing ultrasonic extraction, Soxhlet extraction, and ASE for plant leaves found no significant difference in extraction efficiencies for medium- to high-molecular-weight PAHs among the three methods. mdpi.com For the extraction of PAHs from air particles, dichloromethane was identified as a suitable solvent, yielding good recoveries (82-108%) under dark conditions at a controlled temperature of 25-28 °C. vjs.ac.vn Another study on airborne PAHs used an ultrasonic bath to extract filter samples with cyclohexane. fire-res.eu

Extraction TechniqueMatrixKey Parameters/FindingsReference
SPE Olive Fruitd-SPE with Z-Sep and Florisil; Acetonitrile solvent; Recoveries 94–122%. mdpi.com
SPE Edible OilHyphenated EMR—Lipid & PSA cartridges; >95% matrix removal. lcms.cz
LLE Edible Oil20:80 Ethyl acetate/acetonitrile solvent, followed by SPE cleanup. lcms.cz
DLLME Surface WaterChloroform (extractor); Acetone + Acetonitrile (disperser); Recoveries 91-99%. mdpi.com
ASE Soil/SedimentDichloromethane solvent; In-cell cleanup with silica gel. kemolab.hr
ASE SoilDichloromethane/acetone (1:1); 100 °C; 1500 psi. thermofisher.com
Ultrasonic Air ParticlesDichloromethane solvent; Controlled temp (25-28 °C); Recoveries 82-108%. vjs.ac.vn

Chromatographic Separation Principles and Advancements

Following extraction and cleanup, chromatographic separation is essential for isolating individual PAH compounds before detection by mass spectrometry. Gas chromatography is the most common technique for this purpose.

The choice of GC capillary column is critical for achieving the necessary resolution, especially for isomeric PAHs that can be difficult to separate. gcms.cz Specialized column chemistries have been developed to improve the separation of critical PAH pairs. gcms.cz

One such advancement is the Agilent J&W Select PAH column, which has a unique liquid phase designed to separate challenging isomers like chrysene (B1668918) from triphenylene, the benzo(b,k,j)fluoranthene triplet, and the indeno[1,2,3-cd]pyrene/dibenz[a,h]anthracene (B1670416) pair. gcms.cz This column is thermally stable up to 350 °C, allowing for the analysis of high-boiling PAHs. gcms.cz

Other columns used for PAH analysis include the DB-EUPAH (20 m × 0.18 mm × 0.14 μm) and the Thermo Scientific TG-PAH (40 m × 0.18 mm × 0.07 µm). mdpi.comthermofisher.com The separation is achieved by applying a specific oven temperature program, which involves a series of temperature ramps and holds to control the elution of compounds from the column. thermofisher.comdiva-portal.org For instance, a typical analysis might start at a low temperature (e.g., 60-70 °C), ramp up to intermediate temperatures, and finally reach a high temperature (e.g., 300-325 °C) to elute all compounds of interest. thermofisher.comdiva-portal.org

GC ColumnDimensionsTypical Oven Program ExampleReference
Agilent J&W Select PAH30m x 0.25 mm, df = 0.15 µmNot specified, but noted for separating critical isomer pairs. gcms.czdiva-portal.org
Thermo Scientific TG-PAH40 m × 0.18 mm × 0.07 µm60°C (1 min hold), ramp at 40°C/min to 210°C. thermofisher.com
DB-EUPAH20 m × 0.18 mm × 0.14 µm70°C initial temp, followed by ramps and holds. mdpi.com
Agilent 7890A with Select PAH30m x 0.25 mm, df = 0.15 µmMultiple programs tested, e.g., 70°C (1 min), ramp at 8°C/min to 300°C (10 min hold), ramp at 5°C/min to 325°C (3 min hold). diva-portal.org
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, including isomeric PAHs which often co-elute in gas chromatography. For PAHs, reversed-phase HPLC (RPLC) is commonly used, but normal-phase liquid chromatography (NPLC) can offer superior resolution for certain isomers. NPLC, utilizing specific stationary phases, can separate isomers based on the accessibility of the nitrogen atom in azaarenes, a related class of compounds, demonstrating its potential for fine-tuning PAH separations. ualberta.ca

The choice of the stationary phase is critical for achieving the desired separation. Specialized columns, such as those with charge-transfer or hypercrosslinked polystyrene phases, provide unique selectivities for PAHs based on π-π interactions and the planarity of the molecules. ualberta.ca While gas chromatography is often the primary method for PAH analysis, HPLC provides a complementary and sometimes superior approach for resolving challenging isomeric groups. mdpi.com For instance, a "Select PAH" column has been shown to be more selective than standard columns like DB-5MS, enabling the separation of critical isomeric groups such as chrysene/triphenylene/benz(a)anthracene and benzo[b]fluoranthene/benzo[j]fluoranthene/benzo[k]fluoranthene. mdpi.com

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the definitive detection method for PAH analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation, it allows for the identification and quantification of individual PAHs, even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a well-established and widely used technique for the analysis of PAHs. diva-portal.org EI is a "hard" ionization technique that generates a high degree of fragmentation, producing a characteristic mass spectrum that can be used for compound identification. chemrxiv.org However, this extensive fragmentation can sometimes lead to a less abundant molecular ion, which can be a drawback for some quantitative applications. waters.com

For deuterated standards like Dibenz[a,h]anthracene-d14, the molecular ion is crucial for quantification. The NIST WebBook provides the mass spectrum of the non-deuterated Dibenz[a,h]anthracene, which shows a prominent molecular ion at m/z 278. nist.gov For Dibenz[a,h]anthracene-d14, the molecular ion would be at m/z 292. In EI-MS, the fragmentation pattern of the deuterated standard is expected to be similar to the non-deuterated analog, with a shift in the mass-to-charge ratio of the fragments containing deuterium (B1214612) atoms. It is important to note that in some cases, deuterated analogs can undergo fragmentation that results in the loss of the deuterium label, which can be problematic for quantification. researchgate.net

A typical GC-MS method for PAHs involves using a selective capillary column, such as a Select PAH column, to separate the compounds before they enter the mass spectrometer. diva-portal.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analytes and their deuterated internal standards. diva-portal.org

Tandem mass spectrometry (MS/MS) offers a significant improvement in selectivity and sensitivity over single-stage MS. mdpi.comnih.gov This technique involves the selection of a precursor ion (e.g., the molecular ion of Dibenz[a,h]anthracene-d14, m/z 292), which is then fragmented in a collision cell to produce product ions. By monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), chemical noise is significantly reduced, leading to lower detection limits and more reliable quantification, especially in complex matrices. uctm.edu

For Dibenz[a,h]anthracene-d14, a common MRM transition is m/z 292 → 288. gcms.cz The development of an MRM method involves optimizing the collision energy for each transition to maximize the signal of the product ions. uctm.educedre.fr GC-MS/MS methods have been successfully developed for the analysis of a wide range of PAHs, including Dibenz[a,h]anthracene, in various samples like cosmetics, seafood, and environmental matrices. nih.govgcms.czfda.gov.tw These methods demonstrate excellent linearity, recovery, and precision. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly when coupled with ionization techniques like atmospheric pressure chemical ionization (APCI), which has shown to be robust and less susceptible to matrix effects for PAH analysis compared to electrospray ionization (ESI). sciex.com

Table 1: Example MRM Transitions for Dibenz[a,h]anthracene and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dibenz[a,h]anthracene-d1429229215
29228830
Dibenz[a,h]anthracene278276-
278250-

Data sourced from multiple references. waters.comgcms.cz Note that optimal collision energies can vary between instruments.

High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the ion. This capability is extremely valuable in PAH analysis, as it can help to differentiate between target analytes and isobaric interferences (compounds with the same nominal mass but different elemental formulas). chemrxiv.orgisotope.com

When using both deuterated and ¹³C-labeled internal standards, HRMS can be crucial to resolve interferences that may arise from the loss of deuterium from the deuterated standards, which can create ions that overlap with the molecular ions of the ¹³C-labeled standards. rsc.org A mass resolution of 35,000 or higher is often sufficient to avoid these spectral interferences. rsc.org

GC-HRMS methods, such as those using Orbitrap technology, have been developed for the analysis of PAHs at extremely low levels (sub-picogram). nih.gov These methods, often operated in full-scan mode, provide high sensitivity and allow for the retrospective analysis of data for other compounds. nih.gov The use of isotope dilution with ¹³C-labeled internal standards in conjunction with GC-HRMS can achieve detection limits in the parts-per-quadrillion (ppq) range for water samples. isotope.com

Table 2: Exact Masses for High-Resolution Mass Spectrometry

CompoundFormulaExact Mass (m/z)
Dibenz[a,h]anthraceneC₂₂H₁₄278.1096
Dibenz[a,h]anthracene-d14C₂₂D₁₄292.1970

Data sourced from multiple references. chemrxiv.orgnih.gov

Quality Assurance and Quality Control (QA/QC) Frameworks in Dibenz[a,h]anthracene-d14 Applications

Robust quality assurance and quality control (QA/QC) procedures are essential for ensuring the reliability and validity of analytical data. hanford.gov In the analysis of PAHs using Dibenz[a,h]anthracene-d14 as an internal standard, several QA/QC measures are critical.

The primary purpose of using an isotopically labeled internal standard like Dibenz[a,h]anthracene-d14 is to correct for analyte losses during sample preparation and to compensate for matrix effects. The recovery of the internal standard is a key indicator of the efficiency of the entire analytical process, from extraction to final analysis.

Acceptable recovery ranges are typically established by regulatory methods or internal laboratory procedures. For example, some methods specify a recovery range of 40-125% for Dibenz[a,h]anthracene. epa.gov In a study analyzing PAHs in air particulate matter, the recovery of labeled internal standards, including deuterated PAHs, was in the range of 86-115%. nih.gov Another study on PAHs in infant formula reported recoveries between 60% and 95% for most analytes. gcms.cz

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. nih.gov By using a deuterated internal standard that co-elutes with the native analyte and is assumed to experience the same matrix effects, these effects can be effectively compensated for, leading to more accurate quantification. nih.gov Spike-and-recovery experiments at different concentration levels are often performed to assess the accuracy of the method and the extent of matrix effects.

Calibration Curve Construction and Validation

The use of Dibenz[a,h]anthracene-d14 is integral to isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying trace levels of PAHs. In this technique, a known amount of the deuterated standard is added to a sample before extraction and analysis. This "spiking" allows for the correction of analyte loss that may occur during the extensive sample preparation and cleanup procedures.

The construction of a calibration curve is a fundamental step in this analytical process. ulisboa.pt A series of standard solutions containing known concentrations of the target PAHs and a constant concentration of Dibenz[a,h]anthracene-d14 are prepared. ulisboa.ptscielo.org.mx For instance, a five-point calibration curve might use concentrations of 5, 10, 20, 50, and 100 parts per billion (ppb) for the target analytes. ulisboa.pt These standards are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS). ulisboa.pt

The ratio of the response of the native PAH to the response of the deuterated internal standard is plotted against the concentration of the native PAH. This creates a calibration curve, which should exhibit a linear relationship. ulisboa.ptcopernicus.org The linearity of the curve, often validated by a high coefficient of determination (R² > 0.99), confirms the accuracy of the method over a specific concentration range. copernicus.orgnews-medical.net For example, studies have demonstrated excellent linearity for PAH calibration curves ranging from 0.5 to 100 ppb. news-medical.net

Validation of the calibration curve is crucial. Instrument calibration is checked daily using standards at different concentration levels to ensure the continued validity of the initial curve. squarespace.com The recovery of the analytes in these check standards must typically fall within a specified range, such as 80-120% of the target value, for the calibration to be considered valid. squarespace.com This rigorous validation ensures the precision and reliability of the quantitative data obtained.

Table 1: Example of a Multi-Point Calibration Series for PAH Analysis
Calibration LevelTarget PAH Concentration (ppb)Dibenz[a,h]anthracene-d14 Concentration (ppb)
1550
21050
32050
45050
510050

Applications of Dibenz[a,h]anthracene-d14 in Trace Analysis of Polycyclic Aromatic Hydrocarbons

Environmental Monitoring Programs

Dibenz[a,h]anthracene-d14 is extensively used as an internal standard in environmental monitoring programs to assess PAH contamination in various matrices, including air, water, soil, and sediment. gov.scot These programs often rely on methods such as the California Air Resources Board (CARB) Method 429, which mandates the use of isotope dilution mass spectrometry for the determination of PAH emissions from stationary sources. ca.gov

In a typical analysis, environmental samples are fortified with a mixture of deuterated PAH standards, including Dibenz[a,h]anthracene-d14, prior to extraction. scielo.org.mxaqmd.gov This allows for the accurate quantification of target PAHs, even at low concentrations, by correcting for losses during sample processing. scielo.org.mx For instance, in the analysis of sediment, a known amount of deuterated standards, including d14-dibenz[a,h]anthracene, is added before extraction with solvents like dichloromethane and methanol (B129727). gov.scot

The use of Dibenz[a,h]anthracene-d14 is crucial for achieving high-quality data in these monitoring efforts. Studies monitoring PAHs in deepwater marine environments have utilized this internal standard to establish baseline data and assess potential impacts from events like oil spills. gov.scot The concentrations of PAHs in these remote locations are often very low, frequently falling below detection limits, highlighting the need for sensitive and reliable analytical methods enabled by deuterated standards. gov.scot

Table 2: Deuterated Internal Standards Used in Environmental PAH Analysis
Deuterated CompoundUse in Analysis
Naphthalene-d8Internal Standard
Acenaphthene-d10Internal Standard
Phenanthrene-d10Internal Standard
Chrysene-d12 (B124349)Recovery Indicator
Perylene-d12Recovery Indicator
Dibenz[a,h]anthracene-d14 Internal Standard
Benzo[g,h,i]perylene-d12Internal Standard

Food and Agricultural Product Contamination Assessment

PAHs can contaminate food and agricultural products through various pathways, including environmental deposition and processing methods like smoking, grilling, and drying. fsai.iejournal-of-agroalimentary.ro Dibenz[a,h]anthracene-d14 plays a vital role as an internal standard in methods developed to ensure food safety by quantifying these contaminants. fda.gov.twjfda-online.com

Analytical methods for food matrices often involve complex extraction and cleanup procedures to remove interfering substances like fats and pigments. jfda-online.com The addition of Dibenz[a,h]anthracene-d14 at the beginning of this process is essential for accurate quantification, as it compensates for any analyte loss. scielo.org.mx For example, in the analysis of PAHs in cosmetics, which can be considered a similar complex matrix, Dibenz[a,h]anthracene-d14 is used as an internal standard in GC-MS/MS analysis. fda.gov.tw

Regulatory bodies have set maximum levels for certain PAHs in various foodstuffs. fsai.ie The European Union, for example, uses the sum of four PAHs (PAH4: benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene) as a marker for PAH contamination in food. fsai.ie Accurate analytical methods using internal standards like Dibenz[a,h]anthracene-d14 are crucial for enforcing these regulations and ensuring consumer safety. fsai.ie Research on smoked fish has utilized this internal standard to determine the levels of various PAHs, finding that traditional smoking methods can lead to higher contamination levels. journal-of-agroalimentary.ro

Table 3: PAHs of Concern in Food and Their Carcinogenicity Classification (IARC)
CompoundIARC Group
Benzo[a]pyrene1 (Carcinogenic to humans)
Dibenz[a,h]anthracene 2A (Probably carcinogenic to humans)
Benzo[a]anthracene2B (Possibly carcinogenic to humans)
Chrysene2B (Possibly carcinogenic to humans)
Benzo[b]fluoranthene2B (Possibly carcinogenic to humans)
Indeno[1,2,3-cd]pyrene2B (Possibly carcinogenic to humans)

Combustion Byproduct Characterization

PAHs are ubiquitous byproducts of incomplete combustion from both natural and anthropogenic sources. lgcstandards.com Characterizing the specific PAHs and their concentrations in combustion emissions is critical for understanding their environmental fate and health impacts. Dibenz[a,h]anthracene-d14 is a key component in the analytical methods used for this purpose. scielo.org.mxresearchgate.net

In studies analyzing particulate matter from sources like paint manufacturing sites or coal-fired power plants, samples are fortified with a suite of deuterated internal standards, including Dibenz[a,h]anthracene-d14, before solvent extraction. scielo.org.mxresearchgate.net This allows for the precise measurement of a wide range of PAHs. For instance, in the analysis of fly ash from a coal-fired plant, Dibenz[a,h]anthracene-d14 was used as an internal standard to quantify Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, and Benzo[g,h,i]perylene. researchgate.net

The ratio of different PAHs can sometimes be used to identify the source of the pollution (source apportionment). diva-portal.org For example, the ratio of alkylated PAHs to their parent compounds can help distinguish between petrogenic (from petroleum) and pyrogenic (from combustion) sources. diva-portal.org Accurate quantification, facilitated by the use of internal standards like Dibenz[a,h]anthracene-d14, is fundamental to these source identification efforts. scielo.org.mxdiva-portal.org

Environmental Occurrence, Source Apportionment, and Fate Research Employing Dibenz A,h Anthracene D14

Atmospheric Distribution and Particulate Matter Association

The investigation of atmospheric PAHs, which are often bound to particulate matter (PM), heavily relies on precise analytical methods. D₁₄-DBA is frequently used as an internal standard to ensure the accuracy of these measurements. d-nb.infoacs.org Studies analyzing urban, rural, and industrial air use D₁₄-DBA and other deuterated PAHs to quantify the distribution of carcinogenic compounds in breathable air particles like PM10 and PM2.5. d-nb.infoaaqr.org

In a study on the air of Harbin, China, deuterated PAHs, including chrysene-d12 (B124349) and perylene-d12, were used to monitor the analytical procedure for source apportionment of 15 different PAHs. mdpi.com The research identified biomass burning, coal combustion, and vehicle emissions as the primary sources. mdpi.com Similarly, research in the Athabasca oil sands region used a suite of isotopically labeled surrogates, including dibenz(a,h)anthracene-d14, to map the atmospheric distribution and toxicity indicators of PAHs and their derivatives. acs.org

Research in southern Germany investigating particle-phase PAHs in rural residential areas utilized a standard solution containing 16 perdeuterated PAHs, including dibenzo[a,h]anthracene-d14, for quantification by GC-MS. d-nb.info This approach allowed for the identification of wood combustion as a dominant influence on air quality in these areas. d-nb.info In Nanjing, China, studies of PAHs associated with PM2.5 and PM10 also employed deuterated standards for quality control to determine the concentrations and sources of particle-bound PAHs. aaqr.org

Table 1: Application of D₁₄-DBA in Atmospheric Studies

Study Location Matrix Analytical Method Key Finding Enabled by Isotopic Standards Citation
Athabasca Oil Sands Region, Canada Ambient Air (Passive Samplers) GC-MS/MS Accurate quantification for mapping the spatial distribution of PAH toxicity indicators. acs.org
Southern Germany Rural Residential Air (PM10) GC-MS Quantification of 21 PAHs, indicating wood combustion as a major source. d-nb.info
Tianjin, China Urban Air GC-MS Determination of recovery rates for carcinogenic PAHs in vapor and particle phases. aaqr.org
Saitama, Japan Urban Atmospheric Fine Particles GC-MS Measurement of 37 different PAH species, including derivatives. researchgate.net

Aquatic and Sediment System Analysis

Sediments in rivers, estuaries, and harbors often act as sinks for persistent organic pollutants like PAHs. mdpi.com Determining the concentration and origin of these compounds is critical for assessing ecological risk. D₁₄-DBA is a standard component in analytical protocols for quantifying PAHs in water and sediment samples. emarketplace.state.pa.usgov.scot

In a study of sediments from the Imo River in Nigeria, a range of deuterated PAHs, including [2H12]-benzo(ghi)perylene, were used as internal standards to determine PAH concentrations via GC-MS. scispace.com This allowed for the apportionment of PAH sources, which were identified as having mixed petrogenic (petroleum-related) and pyrogenic (combustion-related) origins. wiley.comscispace.com Similarly, an investigation into PAH contamination in the sediments of Kaohsiung Harbor, Taiwan, used deuterated internal standards to quantify 16 priority PAHs, revealing high concentrations originating from upstream industrial and municipal discharges. mdpi.com Diagnostic ratios pointed to coal combustion as a likely source. mdpi.com

Research on Scottish deepwater environments involved the analysis of sediment, water, and marine life. gov.scot To ensure accuracy, samples were spiked with seven deuterated aromatic internal standards, including d14-dibenz[a,h]anthracene, before extraction and GC-MS analysis. gov.scot In studies of the Euphrates River, external standard methods were used, but the principle of using known standards to ensure quantitative accuracy remains central; these studies found that sediments were highly contaminated with PAHs, primarily from the combustion of petroleum products. ljmu.ac.uk

Table 2: Use of D₁₄-DBA in Aquatic and Sediment Research

Location / System Matrix Analytical Method Concentration of Native Dibenz[a,h]anthracene (B1670416) Citation
Scottish Deepwater Environments Sediment, Water, Biota GC-MS Not specified, used as internal standard for quantification. gov.scot
Momoge Wetland, China Sediment, Water GC-MS Not specified, used as internal standard. mdpi.com
Kaohsiung Harbor, Taiwan Sediment GC-MS Part of total PAH concentrations ranging from 4,425 to 51,261 ng/g. mdpi.com
New York/New Jersey Harbor, USA Sediment GC-MS Part of total PAH mass, with sources identified as coal tar, petroleum, and vehicle combustion. wiley.com
Danube & Traun Rivers, Austria Sediment Not specified 4.3 to 9.4 µg/kg dry weight. nih.gov

Soil Contamination and Distribution Profiling

Soil contamination with PAHs is a significant environmental concern, particularly at former industrial sites. D₁₄-DBA is integral to the analytical methods used to profile the extent of this contamination and to monitor the effectiveness of remediation efforts. unibo.itbioline.org.br

In a study of PAH-contaminated soils from four different sites in Austria, an internal standard mixture containing Dibenzo [a,h]anthracene D14 was used for the accurate determination of leachable PAHs. unibo.it The research benchmarked the performance of biochar against activated carbon for immobilizing PAHs, finding that a 1% biochar amendment could reduce the concentration of PAHs in leached water by over 90%. unibo.it

Analysis of soil from a mangrove forest in Nigeria affected by fire used dibenzo(a,h)anthracene-d14 as an internal standard to quantify 16 PAHs. funaab.edu.ng The results showed elevated PAH concentrations compared to a control site, indicating contamination from the fire. funaab.edu.ng In another study in the Niger Delta, soil samples were spiked with a deuterated PAH cocktail that included dibenz[a,h] anthracene-d14 to ensure accurate quantification during analysis of contamination profiles. bioline.org.br Remediation projects, such as one at a site in Rothschild, Wisconsin, rely on accurate soil analysis to guide excavation and confirm the removal of contaminated material. wi.gov The analysis of soils for compounds like dibenz(a,h)anthracene is a key component of determining whether remediation goals and regulatory limits have been met. wi.gov

Isotopic Tracing in Environmental Transformation Studies

Beyond its role in correcting for analytical recovery, the isotopic signature of D₁₄-DBA allows it to be used as a tracer in studies investigating the environmental fate and transformation of PAHs. Because its mass is different from the native compound, it can be tracked separately, providing insights into processes like biodegradation and photodegradation without interfering with the measurement of the target analyte's degradation.

In bioremediation research, understanding the rate and extent to which microorganisms can break down persistent compounds like Dibenz[a,h]anthracene is crucial. nih.gov While many studies focus on the disappearance of the parent compound, the use of isotopically labeled standards is fundamental to ensuring that the observed loss is due to degradation rather than physical or chemical losses during the experiment. pca.state.mn.us For instance, in composting experiments designed to biodegrade sediment PAHs, a suite of deuterated standards including D14-dibenzo[ah]anthracene was added to samples to serve as internal standards, allowing for the accurate assessment of PAH reduction. pca.state.mn.us

Furthermore, compound-specific isotope analysis (CSIA) of native PAHs is an advanced technique used for source apportionment. researchgate.netnih.gov While D₁₄-DBA is not the primary subject of CSIA, its use as an internal standard is a prerequisite for the accurate quantification needed to underpin these complex isotopic analyses. By providing a stable reference point, it enhances the reliability of methods that use natural isotopic variations (like ¹³C/¹²C ratios) to differentiate between PAH sources, such as distinguishing coal combustion from petroleum spills in estuarine sediments. researchgate.net

In Vitro Metabolism and Enzymatic Pathways

The metabolic activation of DBA is a critical prerequisite for its carcinogenic activity. researchgate.net This process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates capable of binding to cellular macromolecules like DNA. nih.gov

The initial and rate-limiting step in the metabolic activation of many PAHs, including DBA, is their oxidation by the cytochrome P450 (CYP) monooxygenase system. nih.govoup.com Several human CYP isoforms have been shown to metabolize DBA, with varying degrees of activity and regioselectivity. nih.govoup.com

Studies using cDNA-expressed human CYP enzymes have demonstrated that CYP1A1, CYP1B1, CYP1A2, and CYP2C9 are particularly important in the metabolism of DBA. nih.govacs.orgresearchgate.net CYP1A1 and CYP1B1, predominantly expressed in extrahepatic tissues, are highly active in oxidizing PAHs. nih.govacs.org In the liver, where CYP1A1 expression is low, CYP1A2 and CYP2C9 are considered to be major contributors to DBA metabolism. nih.gov

The interaction with these enzymes leads to the formation of various metabolites, including phenols and dihydrodiols. nih.gov For instance, CYP2C9 shows high catalytic efficiency in forming the trans-3,4-dihydrodiol, a key precursor to the ultimate carcinogenic form of DBA. nih.gov In contrast, CYP1A2 is more active in producing the 1,2-dihydrodiol. nih.gov The expression levels and genetic variations in these CYP enzymes can influence an individual's susceptibility to the harmful effects of PAHs. nih.gov

Table 1: Human Cytochrome P450 Isoforms Involved in Dibenz[a,h]anthracene Metabolism

CYP Isoform Relative Activity in DBA Metabolism Key Metabolites Formed Primary Tissue Expression
CYP1A1 High Dihydrodiols, Phenols Extrahepatic (e.g., lungs)
CYP1B1 High Dihydrodiols, Phenols Extrahepatic (e.g., lungs, mammary glands)
CYP1A2 High 1,2-dihydrodiol Liver
CYP2C9 High trans-3,4-dihydrodiol Liver
CYP2B6 Moderate Dihydrodiols, Phenols Liver
CYP3A4 Some role - Liver, Intestine

Following the initial oxidation by CYP enzymes, which forms arene oxides, the enzyme epoxide hydrolase plays a crucial role in the metabolic pathway. oup.comiarc.fr This enzyme catalyzes the hydration of the epoxide intermediates to form trans-dihydrodiols. nih.govnih.gov

In the case of DBA, metabolism by rat liver microsomes produces three main trans-dihydrodiols: the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov The formation of these dihydrodiols is stereoselective, with a high enrichment of the R,R enantiomers. nih.gov The trans-3,4-dihydroxy-3,4-dihydro-DBA (DBA-3,4-diol) is of particular interest as it is a proximate carcinogen that can be further metabolized to the ultimate carcinogenic diol epoxide. researchgate.netnih.gov

The ultimate carcinogenic metabolites of DBA, the diol epoxides, are highly reactive electrophiles that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. researchgate.netmedchemexpress.com This process is considered a key initiating event in chemical carcinogenesis. mutationalsignatures.com The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes. aacrjournals.org

Studies in C3H10T1/2 mouse embryo fibroblasts have shown that DBA treatment leads to the formation of multiple DNA adducts. nih.govoup.com The major adducts are derived from the DBA-3,4-diol-1,2-oxide, which is formed from the further metabolism of the DBA-3,4-diol. nih.govoup.com Specifically, two of the adducts have been identified as products of the interaction between DBA-3,4-diol-1,2-oxide and 2'-deoxyguanosine. oup.com

Furthermore, evidence suggests a more complex activation pathway involving the formation of a bis-diol-epoxide. nih.govnih.gov In this pathway, the DBA-3,4-diol is further metabolized to a 3,4,10,11-bis-diol, which is then activated to a bis-diol-epoxide. nih.gov This leads to the formation of highly polar DNA adducts. nih.gov In mouse skin, this pathway appears to be a major route for the activation of DBA to DNA-binding species. nih.gov The use of Dibenz[a,h]anthracene-d14 is instrumental in studies analyzing these adducts, allowing for precise quantification by mass spectrometry.

Table 2: Key Metabolites and Adducts in Dibenz[a,h]anthracene Activation

Compound Role in Carcinogenesis Resulting DNA Adducts
Dibenz[a,h]anthracene (DBA) Procarcinogen -
DBA-3,4-diol Proximate Carcinogen Precursor to diol epoxide adducts
DBA-3,4-diol-1,2-oxide Ultimate Carcinogen Covalent adducts with deoxyguanosine and deoxyadenosine
DBA-3,4,10,11-bis-diol Intermediate Precursor to bis-diol-epoxide adducts
Bis-diol-epoxide Ultimate Carcinogen Highly polar DNA adducts

Microbial Degradation and Bioremediation Mechanisms

Microbial degradation is a key process for the removal of PAHs from contaminated environments. nih.gov A variety of bacteria and fungi have been shown to degrade or transform PAHs, although high-molecular-weight compounds like DBA are generally more resistant to breakdown. frontiersin.orgoup.com

Under aerobic conditions, bacteria and fungi can initiate the degradation of PAHs by introducing oxygen into the aromatic ring system. frontiersin.org Bacterial degradation typically begins with the action of a dioxygenase enzyme, which forms a cis-dihydrodiol. frontiersin.org This is then further metabolized through ring cleavage pathways. frontiersin.org

Several bacterial strains have been identified that can degrade DBA. For example, Burkholderia cepacia has been shown to degrade DBA, both as a sole carbon source and through cometabolism with other PAHs. asm.org A consortium of aerobic heterotrophic bacteria and cyanobacteria has also been shown to effectively reduce levels of DBA in laboratory settings. researchgate.netscholarscentral.com

Fungi, particularly white-rot fungi, utilize extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase and manganese peroxidase to degrade PAHs. frontiersin.org Non-ligninolytic fungi can also metabolize PAHs using cytochrome P450 monooxygenase systems, similar to mammals. frontiersin.orgresearchgate.net The fungus Aspergillus terricola has been shown to degrade a significant percentage of DBA in liquid cultures, utilizing both cytochrome P450 and ligninolytic pathways. researchgate.net

Table 3: Microorganisms Capable of Aerobic Dibenz[a,h]anthracene Degradation

Microorganism Type Specific Examples Degradation Pathway
Bacteria Burkholderia cepacia Dioxygenase-initiated, ring cleavage
Bacteria/Cyanobacteria Mixed consortium Not fully elucidated
Fungi Aspergillus terricola Cytochrome P450 monooxygenase and ligninolytic enzymes

The degradation of PAHs under anaerobic conditions is significantly more challenging due to the absence of molecular oxygen as a cosubstrate for initial enzymatic attack. mdpi.comacs.org Consequently, anaerobic degradation of PAHs is generally a much slower process. nih.gov

While the anaerobic degradation of smaller PAHs like naphthalene (B1677914) is relatively well-studied, information on the anaerobic transformation of five-ring PAHs like DBA is limited. nih.govoup.com The initial activation of the stable aromatic ring under anaerobic conditions is a key biochemical hurdle. nih.gov Proposed mechanisms for other PAHs include carboxylation or methylation. mdpi.comoup.com

Some studies have reported the cometabolic degradation of DBA under anaerobic conditions. uni-tuebingen.de However, the specific microorganisms and enzymatic pathways involved in the anaerobic transformation of DBA are not yet well understood and remain an active area of research. nih.gov It is known that the rate of anaerobic degradation decreases with increasing molecular weight of the PAH. mdpi.com

Enzymatic Biotransformation in Isolated Systems

The enzymatic biotransformation of dibenz[a,h]anthracene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), has been investigated in various isolated systems to understand the initial steps of its metabolic activation and degradation. These studies often utilize specific microorganisms or purified enzyme systems to elucidate the metabolic pathways and identify the resulting products.

Fungal systems have shown potential in the degradation of complex PAHs like dibenz[a,h]anthracene. For instance, the fungus Aspergillus terricola has been identified as capable of metabolizing dibenz[a,h]anthracene. tandfonline.com Research indicates the involvement of two primary metabolic pathways: the cytochrome P450 monooxygenase system and a ligninolytic pathway. tandfonline.com In cultures of Aspergillus terricola grown with dibenz[a,h]anthracene, a notable laccase activity was observed, suggesting the role of ligninolytic enzymes in the transformation process. tandfonline.com

In bacterial systems, strains like Burkholderia cepacia (formerly Pseudomonas cepacia) have demonstrated the ability to degrade dibenz[a,h]anthracene. bioline.org.br Resting cell experiments with high-density inocula of Burkholderia cepacia strain VUN 10,003 showed that this organism could degrade dibenz[a,h]anthracene. bioline.org.br The formation of dihydrodiols is a key indicator of dioxygenase enzyme activity, which is common in prokaryotic degradation of aromatic hydrocarbons. bioline.org.br This process involves the incorporation of two oxygen atoms into the aromatic structure, leading to the formation of cis-dihydrodiols. bioline.org.br

The metabolism of dibenz[a,h]anthracene is also a significant area of study in mammalian systems due to its carcinogenic properties. The metabolic activation of dibenz[a,h]anthracene is primarily carried out by cytochrome P450 (CYP) enzymes. acs.orgnih.gov In humans, CYP1A1 and CYP1B1 are considered the most important enzymes in the metabolism of PAHs. acs.org Studies using recombinant human and rat cytochrome P450s have shown that human CYP1A1 is highly active in metabolizing dibenz[a,h]anthracene and its analogue, dibenz[a,h]acridine. acs.org The metabolic process involves the formation of various reactive intermediates, including epoxide intermediates, dihydrodiols, phenols, and quinones. nih.gov These intermediates can then be conjugated with glucuronides and sulfate (B86663) esters or form glutathione (B108866) conjugates. nih.gov

The regioselectivity of these enzymes plays a crucial role in determining the ultimate biological activity of the metabolites. For example, in the metabolism of the related compound dibenz[a,h]acridine, human P450 1A1 was found to produce the 10,11-diol (a putative proximate carcinogen) and the 3,4-diol in a 2:1 ratio. In contrast, P450 1B1 exhibited high regioselectivity for the 3,4-position, producing the 3,4-diol and 10,11-diol in a 9:1 ratio. acs.org These findings highlight the different roles of P450 isozymes in the metabolic activation of such compounds.

Table 1: Enzymes and Organisms Involved in Dibenz[a,h]anthracene Biotransformation

Organism/System Enzyme(s)/Pathway Key Findings
Aspergillus terricola Cytochrome P450 monooxygenase, Ligninolytic pathway (Laccase) Coexistence of two metabolic pathways for degradation. tandfonline.com
Burkholderia cepacia Dioxygenase Capable of degrading dibenz[a,h]anthracene, likely forming dihydrodiols. bioline.org.br
Human Cytochrome P450 (CYP1A1, CYP1B1) CYP1A1 is highly active in metabolizing related aza-PAHs. acs.org Metabolism produces epoxides, dihydrodiols, and phenols. nih.gov

Photolytic and Chemical Degradation Studies

The environmental fate of dibenz[a,h]anthracene is significantly influenced by its degradation through photolytic and chemical processes. Due to its low volatility, dibenz[a,h]anthracene in the atmosphere is primarily associated with particulate matter. chemicalbook.com

Photolytic degradation is a key process for dibenz[a,h]anthracene. When adsorbed on silica (B1680970) gel and irradiated with light (λ >290 nm) for 17 hours, a carbon dioxide yield of 45.3% was observed. chemicalbook.com The estimated half-life for its photooxidation in the atmosphere ranges from 0.428 to 4.28 hours. chemicalbook.com In aqueous solutions, the photodegradation of dibenz[a,h]anthracene has also been studied. Irradiating dibenz[a,h]anthracene in acetonitrile (B52724) resulted in a degradation rate constant of 1.6 × 10⁻⁵ s⁻¹. researchgate.net In another study, the degradation rate constant at 254 nm was 1.7 × 10⁻⁵ s⁻¹ in acetonitrile and significantly faster in methanol (B129727) (3.2 × 10⁻⁴ s⁻¹), indicating that the solvent polarity can influence the degradation rate. researchgate.net

Photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been explored. In one study, 3D printed PLA-TiO₂ composites were used to degrade a mixture of PAHs, including dibenz[a,h]anthracene, in water under full spectrum light. acs.org This method significantly increased the degradation kinetics compared to photolysis alone, achieving non-detectable concentrations within hours to days. acs.org

Chemical degradation pathways for dibenz[a,h]anthracene in the atmosphere primarily involve reactions with hydroxyl (OH) radicals and nitrate (B79036) (NO₃) radicals. rsc.org The reaction with OH radicals is considered the main atmospheric sink for gas-phase PAHs. rsc.org While reactions with ozone are generally considered to be of negligible importance for PAH degradation in the atmosphere. rsc.org Dibenz[a,h]anthracene is not expected to undergo hydrolysis as it lacks a hydrolyzable functional group. chemicalbook.com

Table 2: Photodegradation Rate Constants of Dibenz[a,h]anthracene

Medium Wavelength (nm) Rate Constant (s⁻¹)
Acetonitrile Not Specified 1.6 × 10⁻⁵
Acetonitrile 254 1.7 × 10⁻⁵
Methanol 254 3.2 × 10⁻⁴

Chemical Compound Information

Advanced Spectroscopic Characterization and Computational Chemistry of Dibenz A,h Anthracene D14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation and assessment of isotopic purity of deuterated compounds such as Dibenz[a,h]anthracene-d14. While specific NMR spectra for this compound are not widely published, the analytical approach is well-established. A combination of proton (¹H) and deuterium (B1214612) (²H) NMR spectroscopy provides a comprehensive evaluation. wiley.comnih.gov

For a fully deuterated PAH like Dibenz[a,h]anthracene-d14, the ¹H NMR spectrum is primarily used to confirm the absence of protons in the aromatic structure. Any residual signals in the aromatic region would indicate incomplete deuteration, allowing for the quantification of the unlabeled or partially labeled species.

Conversely, the ²H NMR spectrum is used to confirm the presence and location of deuterium atoms. The spectrum would show resonances corresponding to the deuterated positions on the aromatic rings. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. The integrated intensity of the signals in the ²H spectrum relative to any residual signals in the ¹H spectrum allows for a precise calculation of isotopic enrichment and chemical purity. wiley.comnih.gov This dual-spectroscopy method is a robust strategy for verifying the quality of deuterated standards. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

For aromatic systems like Dibenz[a,h]anthracene (B1670416), these spectra are characterized by several key vibrational modes. The IR spectrum of the parent (non-deuterated) Dibenz[a,h]anthracene, available from the National Institute of Standards and Technology (NIST), shows prominent bands corresponding to C-H stretching, aromatic C=C stretching, and C-H out-of-plane bending vibrations. nist.gov

A critical feature of the vibrational spectrum of Dibenz[a,h]anthracene-d14 is the isotopic shift of vibrational frequencies. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the C-D stretching and bending modes in Dibenz[a,h]anthracene-d14 are observed at substantially lower wavenumbers (frequencies) than the corresponding C-H modes in the unlabeled compound. This predictable shift provides definitive evidence of deuteration. For example, aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected to appear around 2300-2200 cm⁻¹.

Gas-Phase Ion Energetics Studies

Gas-phase ion energetics studies provide fundamental data on the intrinsic properties of a molecule in the absence of solvent effects. The most critical of these properties is the ionization energy (IE), which is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. The ionization energy for the parent Dibenz[a,h]anthracene has been determined experimentally. chemeo.com

ParameterValue (eV)Method
Ionization Energy7.55Electron Impact

Data for the parent compound Dibenz[a,h]anthracene (CAS 53-70-3) is used as a proxy, as deuteration has a negligible effect on electronic properties like ionization energy.

This value reflects the energy of the Highest Occupied Molecular Orbital (HOMO) and is a key determinant of the molecule's reactivity, particularly in redox reactions and its behavior in mass spectrometry. A relatively low ionization energy is characteristic of extended π-conjugated systems like PAHs, where the electrons in the delocalized orbitals are more easily removed. This data is crucial for understanding charge transfer processes and for developing and validating theoretical models of the molecule's electronic structure. chemeo.com

Theoretical Approaches to Molecular Reactivity and Transformations

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like Dibenz[a,h]anthracene at an atomic level of detail. Quantum chemical calculations and molecular dynamics simulations offer insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of PAHs. researchgate.net These calculations can determine the geometries of the molecule and the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. arxiv.org For large PAHs, this gap tends to be smaller, which corresponds to their absorption of light at longer wavelengths. Quantum chemical calculations can also generate molecular electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While specific DFT studies on Dibenz[a,h]anthracene-d14 are not prevalent, the electronic structure is virtually identical to its non-deuterated counterpart, making the large body of theoretical work on the parent PAH directly applicable. researchgate.netarxiv.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the intermolecular interactions that govern the behavior of Dibenz[a,h]anthracene in complex environments.

A significant MD study investigated the interaction of Dibenz[a,h]anthracene with model lung surfactant phospholipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or a mixture of DPPC, dipalmitoylphosphatidylglycerol (B1197311) (DPPG), and cholesterol. nih.gov The simulations revealed a clear preference for Dibenz[a,h]anthracene to localize within the hydrophobic hydrocarbon chain region of the lipid bilayer rather than at the polar water-lipid interface. nih.gov This behavior is consistent with the highly nonpolar nature of the molecule.

The study also showed that the presence of Dibenz[a,h]anthracene within the bilayer increases the ordering of the lipid hydrocarbon chains, leading to reduced membrane fluidity. rsc.org Furthermore, the simulations indicated that Dibenz[a,h]anthracene molecules have a tendency to form aggregates within both the water and lipid phases, as well as at the interface. nih.gov These findings are crucial for understanding the bioavailability and transport mechanisms of this compound in biological systems.

Simulation FindingDescription
Preferred Location Primarily resides within the hydrophobic hydrocarbon tail region of the phospholipid bilayer. nih.gov
Membrane Fluidity Increases the order (reduces fluidity) of the lipid hydrocarbon chains. rsc.org
Aggregation Shows a tendency to form aggregates in both water and lipid phases. nih.gov
Interaction with Polar Heads Spends minimal time interacting with the polar headgroups at the water-lipid interface. rsc.org

Future Directions and Interdisciplinary Research with Dibenz A,h Anthracene D14

Development of Novel Analytical Platforms for Ultrasensitive Detection

The future of environmental monitoring and toxicological assessment hinges on the ability to detect minute quantities of pollutants like Dibenz[a,h]anthracene (B1670416). Dibenz[a,h]anthracene-d14 is central to developing and validating next-generation analytical platforms that offer enhanced sensitivity and throughput.

Current standard methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors, rely on deuterated standards like Dibenz[a,h]anthracene-d14 for accurate quantification. nih.gov However, the drive for lower detection limits and faster analysis times is pushing innovation.

One promising area is the advancement of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Recent studies have demonstrated that techniques like UPLC-Atmospheric Pressure Photoionization (APPI)-MS/MS can significantly improve sample throughput by at least tenfold compared to existing EPA methods, achieving low picogram detection limits for a range of PAHs. acs.org Dibenz[a,h]anthracene-d14 serves as an essential internal standard in the validation of these high-throughput methods.

Furthermore, novel optical sensing methods, such as Surface-Enhanced Raman Spectroscopy (SERS), are being explored for the onsite detection of PAHs. researchgate.net While still an emerging area, the development of SERS-based sensors could offer rapid and highly sensitive field analysis, for which Dibenz[a,h]anthracene-d14 would be an indispensable tool for calibration and validation.

Table 1: Comparison of Advanced Analytical Platforms for PAH Detection

Analytical PlatformCommon Detector(s)Key AdvantagesRole of Dibenz[a,h]anthracene-d14
Gas Chromatography (GC) Mass Spectrometry (MS), MS/MSHigh resolution for complex mixtures, established methods. nih.govjfda-online.comInternal standard for quantification and retention time locking. europa.eu
High-Performance Liquid Chromatography (HPLC) Fluorescence (FLD), Diode Array (DAD), MS/MSSuitable for less volatile PAHs, high sensitivity with FLD. nih.govresearchgate.netInternal standard, aids in method validation. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) MS/MS, APPI-MS/MSSignificantly faster analysis times, high sensitivity. acs.orgCrucial internal standard for developing high-throughput methods. acs.org
Supercritical Fluid Chromatography (SFC) Mass Spectrometry (MS)An emerging technique for PAH analysis. nih.govUsed as a standard for method development and validation.
Surface-Enhanced Raman Spectroscopy (SERS) Optical SensorsPotential for rapid, onsite, and ultrasensitive detection. researchgate.netCalibration standard, validation of sensor performance.

Integration of Multi-Omics Approaches in Biotransformation Studies

Understanding the metabolic fate of Dibenz[a,h]anthracene is crucial to elucidating its toxicity and carcinogenicity. frigidzonemedicine.com.cn Dibenz[a,h]anthracene-d14 is a powerful asset in this endeavor, enabling precise tracking of metabolic pathways. Future research is moving towards integrating multi-omics approaches—such as metabolomics, proteomics, and transcriptomics—to gain a holistic view of the biological response to exposure.

Metabolomics studies, for instance, can identify the full spectrum of metabolites formed from Dibenz[a,h]anthracene. frigidzonemedicine.com.cn Using Dibenz[a,h]anthracene-d14 allows researchers to distinguish unequivocally between metabolites of the administered compound and the endogenous metabolome. Studies on the unlabeled form have already identified various metabolites, including trans-dihydrodiols, which are critical intermediates in its pathway to becoming a mutagen. nih.gov A recent metabolomics study on rats exposed to Dibenz[a,h]anthracene identified significant disruptions in serum metabolic profiles, highlighting its potential to cause lung damage. frigidzonemedicine.com.cn

The integration of proteomics and transcriptomics can reveal changes in protein and gene expression, respectively, following exposure. For example, exposure to PAHs is known to activate the aryl hydrocarbon receptor (AhR) pathway, which in turn modulates the expression of genes involved in metabolism, cell growth, and apoptosis. By using Dibenz[a,h]anthracene-d14, researchers can correlate specific metabolic products with downstream changes in protein and gene expression, providing a clearer picture of the mechanisms of toxicity. This multi-omics approach can help identify novel biomarkers of exposure and effect, offering deeper insights into the carcinogenic potential of this compound. rsc.org

Expanding the Role of Deuterated PAHs in Atmospheric Chemistry Modeling

Dibenz[a,h]anthracene, like other high molecular weight PAHs, is found predominantly adsorbed onto atmospheric particulate matter. herts.ac.uk Its atmospheric lifetime and transport are governed by complex processes, including chemical reactions with atmospheric oxidants like ozone, hydroxyl radicals, and nitrate (B79036) radicals. rsc.org Deuterated PAHs, including Dibenz[a,h]anthracene-d14, are becoming increasingly important for unraveling these atmospheric processes.

Laboratory chamber studies utilize deuterated PAHs to study reaction pathways and the formation of derivatives like nitro-PAHs. nih.gov For example, filters coated with deuterated PAHs have been exposed to atmospheric oxidants to investigate the formation of specific nitro-isomers, providing insight into atmospheric reaction mechanisms. nih.gov These experiments are crucial for building and refining atmospheric chemistry models that predict the fate and transport of these toxic compounds. rsc.orgacs.org

Future models will aim to incorporate more detailed chemical mechanisms validated by such laboratory studies. By using isotopically labeled compounds like Dibenz[a,h]anthracene-d14, scientists can more accurately determine reaction rates and product yields without interference from background contamination, leading to more robust models of air quality and pollutant deposition. rsc.orgnih.gov

Advancements in Isotope-Specific Tracing for Source Identification and Environmental Dynamics

Identifying the sources of PAH pollution is a key challenge in environmental science. While diagnostic ratios of different PAHs are commonly used, this method has limitations. mdpi.com Compound-specific isotope analysis (CSIA) offers a more powerful approach to source apportionment. mdpi.com The distinct isotopic signature of Dibenz[a,h]anthracene-d14 makes it an ideal spike for isotope dilution mass spectrometry (IDMS), a benchmark method for accurate quantification in complex environmental matrices like soil, sediment, and water.

Future advancements will likely focus on combining multi-element (e.g., Carbon and Hydrogen) stable isotope analysis to create more definitive source fingerprints. While Dibenz[a,h]anthracene-d14 is primarily used as a quantification standard, the principles of isotope analysis it relies upon are central to these advanced source tracking techniques. Studies on meteorites, for example, have used the natural deuterium (B1214612) enrichment in PAHs to understand their origins and processing history in the early solar system, demonstrating the power of hydrogen isotope analysis. mdpi.com

In terrestrial environments, spiking contaminated samples with a known amount of Dibenz[a,h]anthracene-d14 allows for precise measurement of the native compound's concentration, which is the first step in any source apportionment or environmental fate study. mdpi.com As analytical techniques become more sensitive, it may be possible to use labeled compounds like Dibenz[a,h]anthracene-d14 in controlled field or microcosm experiments to directly trace the movement and transformation of PAHs in soil and aquatic systems, offering unprecedented insight into their environmental dynamics.

Q & A

Q. What is the primary role of Dibenz[a,h]anthracene-d14 in analytical chemistry?

Dibenz[a,h]anthracene-d14 is predominantly used as an isotopically labeled internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying polycyclic aromatic hydrocarbons (PAHs). Its deuterated structure ensures minimal interference with native PAHs during analysis, enabling accurate calibration via linear regression of multi-point calibration curves. This method compensates for matrix effects and instrument variability .

Q. Why is deuterium labeling critical for this compound in environmental studies?

Deuterium labeling provides distinct mass spectral signatures (e.g., molecular weight of 292.43 for the deuterated form vs. 278.35 for the non-deuterated form) while maintaining chemical behavior similar to the native compound. This allows precise tracking of PAHs in complex matrices like soil or sediment without co-elution issues, enhancing quantification accuracy .

Q. How should Dibenz[a,h]anthracene-d14 be stored to ensure stability?

The compound is stable at room temperature in its neat form or in solutions (e.g., toluene or isooctane). Storage in amber glass vials with airtight seals is recommended to prevent photodegradation and solvent evaporation, which could alter concentration. Periodic validation via GC-MS is advised for long-term studies .

Q. What distinguishes Dibenz[a,h]anthracene-d14 from its non-deuterated counterpart in analytical workflows?

The deuterated form exhibits a 14 Da mass difference (C₂₂²H₁₄ vs. C₂₂H₁₄), enabling clear differentiation in mass spectrometry. This distinction is critical for internal standardization, as it avoids overlap with fragment ions of native PAHs, ensuring reliable quantification .

Q. In what research contexts is Dibenz[a,h]anthracene-d14 most frequently applied?

It is widely used in environmental toxicology (e.g., tracing PAH sources in sediments) and food safety (e.g., quantifying PAHs in smoked meats). Its role as a reference material ensures compliance with standards like GB 5009.265-2021 and EPA protocols .

Advanced Research Questions

Q. How can researchers optimize the use of Dibenz[a,h]anthracene-d14 in complex matrices with high background interference?

Isotope dilution mass spectrometry (IDMS) is recommended. By spiking samples with a known concentration of the deuterated standard prior to extraction, researchers can correct for analyte loss during sample preparation. Matrix-matched calibration curves and post-column infusion studies further mitigate ion suppression/enhancement effects .

Q. What strategies address discrepancies in data caused by isotopic impurities in Dibenz[a,h]anthracene-d14?

High-resolution mass spectrometry (HRMS) can resolve isotopic clusters and identify impurities (e.g., residual non-deuterated PAHs). Batch-specific certificates of analysis should be reviewed to confirm isotopic purity (>98%). If impurities are detected, mathematical correction models (e.g., signal subtraction) can refine quantification .

Q. How does the physical stability of Dibenz[a,h]anthracene-d14 impact long-term studies?

Degradation studies indicate that the compound remains stable for ≥2 years when stored in inert solvents (e.g., toluene) under nitrogen. However, repeated freeze-thaw cycles or exposure to acidic conditions may accelerate deuterium exchange. Regular stability testing via GC-MS with quality control samples is essential .

Q. What methodological considerations are critical for quantifying trace-level PAHs using Dibenz[a,h]anthracene-d14?

Limit of detection (LOD) and limit of quantification (LOQ) should be established using signal-to-noise ratios (S/N ≥3 and ≥10, respectively). Solid-phase extraction (SPE) or accelerated solvent extraction (ASE) improves recovery rates, while tandem mass spectrometry (MS/MS) enhances specificity in low-concentration samples .

Q. How can researchers validate analytical methods incorporating Dibenz[a,h]anthracene-d14?

Method validation should include:

  • Recovery assays : Spike-and-recovery experiments at low, mid, and high concentrations.
  • Precision : Intra-day and inter-day reproducibility (RSD <15%).
  • Cross-validation : Comparison with certified reference materials (CRMs) or alternative methods (e.g., HPLC-UV).
    Documentation should adhere to ISO/IEC 17025 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz(a,h)anthracene-d14
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenz(a,h)anthracene-d14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.